

Validating SR16835: A Comparative Guide to its ORL1 Receptor Selectivity

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Compound of Interest

Compound Name: SR16835
Cat. No.: B10770995

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This guide provides a comprehensive analysis of the opioid receptor-like 1 (ORL1) receptor selectivity of **SR16835**, a bifunctional opioid receptor agonist. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of **SR16835**'s pharmacological profile against other classical opioid receptors.

Summary of Quantitative Data

SR16835 exhibits a distinct profile as a potent full agonist at the ORL1 (Nociceptin/Orphanin FQ or NOP) receptor and a partial agonist at the mu-opioid receptor (MOR).^[1] Its binding affinity is highest for the ORL1 receptor, followed by the MOR. To provide a clear comparison, the binding affinities (K_i) and functional activities (EC_{50} and E_{max}) of **SR16835** at the ORL1, mu (MOR), delta (DOR), and kappa (KOR) opioid receptors are summarized below.

Receptor	Binding Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM)	Maximal Effect (E _{max} %)	Agonist Type
ORL1 (NOP)	11.4 ^[1]	Data not available	Data not available	Full Agonist ^[1]
Mu (MOR)	79.9 ^[1]	Data not available	Data not available	Partial Agonist ^[1]
Delta (DOR)	Data not available	Data not available	Data not available	Data not available
Kappa (KOR)	Data not available	Data not available	Data not available	Data not available

Note: While qualitative functional data is available, specific EC₅₀ and E_{max} values for **SR16835** across all four receptors from a single comprehensive study are not publicly available at this time. The data presented is based on available information.

Key Experimental Methodologies

The determination of a compound's receptor selectivity and functional activity relies on standardized in vitro assays. The following are detailed protocols for key experiments typically cited in the characterization of opioid receptor ligands.

Radioligand Binding Assays

This technique is employed to determine the binding affinity (K_i) of a test compound for a specific receptor.

Objective: To measure the ability of **SR16835** to displace a radiolabeled ligand from the ORL1, MOR, DOR, and KOR receptors.

Principle: This competitive binding assay utilizes a radiolabeled ligand with known high affinity for the target receptor. The test compound (**SR16835**) is introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀

value. The K_i value is then calculated from the IC_{50} using the Cheng-Prusoff equation, which also considers the concentration and dissociation constant of the radioligand.

Generalized Protocol:

- **Membrane Preparation:** Cell membranes expressing the receptor of interest (ORL1, MOR, DOR, or KOR) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
- **Assay Buffer:** A suitable buffer is prepared to maintain physiological pH and ionic strength.
- **Incubation:** The cell membranes, radioligand (e.g., [3H]nociceptin for ORL1, [3H]DAMGO for MOR, [3H]naltrindole for DOR, [3H]U69,593 for KOR), and varying concentrations of **SR16835** are incubated together in the assay buffer. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
- **Separation:** After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
- **Quantification:** The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- **Data Analysis:** The data is analyzed using non-linear regression to determine the IC_{50} value, from which the K_i value is calculated.

GTPyS Binding Assay

This functional assay is used to determine the potency (EC_{50}) and efficacy (E_{max}) of a compound as an agonist at G-protein coupled receptors (GPCRs), such as the opioid receptors.

Objective: To measure the ability of **SR16835** to stimulate the binding of [^{35}S]GTPyS to G-proteins coupled to the ORL1, MOR, DOR, and KOR receptors.

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α -subunit of the associated G-protein, leading to its activation. This assay uses a non-hydrolyzable GTP

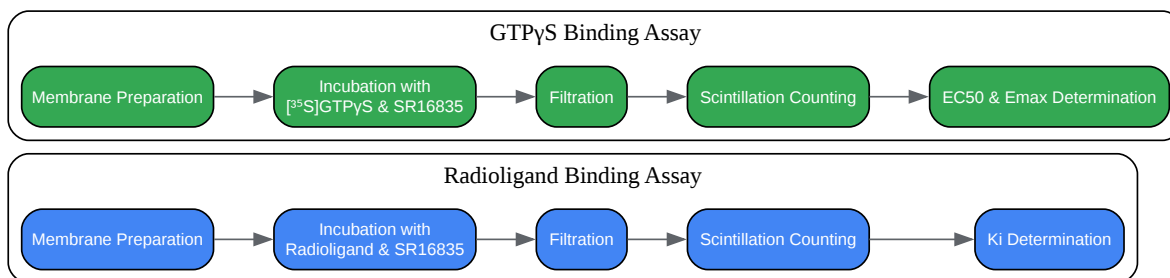
analog, [^{35}S]GTPyS, which binds to the activated G-protein. The amount of [^{35}S]GTPyS binding is proportional to the degree of receptor activation by the agonist.

Generalized Protocol:

- **Membrane Preparation:** Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.
- **Assay Buffer:** An appropriate buffer containing GDP, Mg^{2+} , and other necessary ions is used.
- **Incubation:** The cell membranes are incubated with varying concentrations of **SR16835** in the presence of [^{35}S]GTPyS and GDP. Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPyS.
- **Separation:** The reaction is terminated, and the bound [^{35}S]GTPyS is separated from the free form by filtration.
- **Quantification:** The radioactivity retained on the filters is measured by scintillation counting.
- **Data Analysis:** The specific binding of [^{35}S]GTPyS is plotted against the concentration of **SR16835**. A sigmoidal dose-response curve is fitted to the data to determine the EC_{50} (the concentration of agonist that produces 50% of the maximal response) and the E_{max} (the maximal effect produced by the agonist relative to a known full agonist).

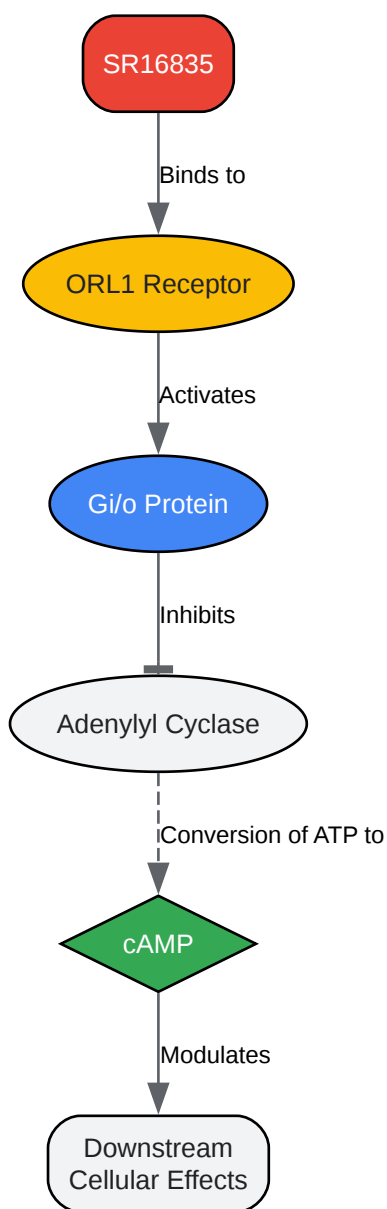
Visualizing the Experimental and Signaling Pathways

To further elucidate the processes involved in validating **SR16835**'s receptor selectivity, the following diagrams illustrate the experimental workflow and the ORL1 receptor signaling pathway.



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Workflow for determining receptor binding affinity and functional activity.



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References

- 1. SR-16835 |CAS:1207195-45-6 Probechem Biochemicals [probechem.com]

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